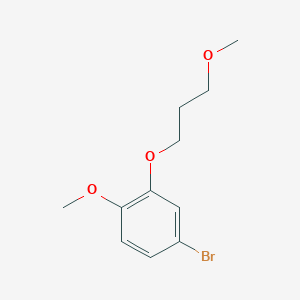

4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO3/c1-13-6-3-7-15-11-8-9(12)4-5-10(11)14-2/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSCCLJKKCRXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614248 | |

| Record name | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173336-76-0 | |

| Record name | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173336-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene CAS number

An In-depth Technical Guide to 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene

Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 173336-76-0), a pivotal chemical intermediate in modern pharmaceutical synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, a validated synthesis protocol, its critical application in the manufacturing of the antihypertensive drug Aliskiren, and essential safety and handling procedures. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this whitepaper serves as a vital resource for leveraging this compound's full potential in research and development.

Core Compound Identification and Properties

This compound is a substituted aromatic ether whose molecular architecture makes it a valuable building block in multi-step organic synthesis.[1][2] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registration number: 173336-76-0 .[3][4][5]

The compound's utility is largely dictated by its physical and chemical characteristics, which are summarized below. These parameters are critical for its safe handling, reaction optimization, and storage.[1]

| Property | Value | Source(s) |

| CAS Number | 173336-76-0 | [3][4] |

| Molecular Formula | C₁₁H₁₅BrO₃ | [3] |

| Molecular Weight | 275.14 g/mol | [3] |

| Appearance | White to light yellow powder or crystal | [4][6] |

| Boiling Point | 308.8 °C at 760 mmHg | [1] |

| Density | 1.313 g/cm³ | [1] |

| Flash Point | 124.4 °C | [1] |

| Purity | Typically >98.0% (GC) up to ≥99.5% | [1][4][6] |

| Solubility | Soluble in Methanol; Sparingly soluble in water | [3] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [3][4] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is reliably achieved via a Williamson ether synthesis. This classical organic reaction is favored for its efficiency and high yield in forming the target ether linkage. The protocol described below is based on established literature, providing a self-validating system for producing high-purity material.[7]

Mechanistic Insight

The reaction proceeds by the deprotonation of the hydroxyl group on 5-bromo-2-methoxyphenol by a base (Potassium Carbonate, K₂CO₃) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 1-bromo-3-methoxypropane in an Sₙ2 reaction, displacing the bromide leaving group and forming the desired ether bond. The addition of Potassium Iodide (KI) serves as a catalyst; the iodide ion is a better nucleophile and leaving group than bromide, facilitating the reaction via the Finkelstein reaction mechanism to transiently form a more reactive iodo-alkane intermediate.

Detailed Experimental Protocol

Objective: To synthesize this compound from 5-bromo-2-methoxyphenol.

Materials:

-

5-bromo-2-methoxyphenol (2.03 g)

-

1-bromo-3-methoxypropane (1.7 mL)

-

Potassium Carbonate (K₂CO₃, 4.17 g)

-

Potassium Iodide (KI, 3.32 g)

-

Acetonitrile (CH₃CN, 25 mL)

-

Diethyl ether (Et₂O)

-

Saturated Sodium Chloride (NaCl) aqueous solution

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

To a 50 mL round-bottom flask, add 5-bromo-2-methoxyphenol (2.03 g) and acetonitrile (25 mL). Stir the mixture until the solid is fully dissolved.

-

Add Potassium Iodide (3.32 g) and Potassium Carbonate (4.17 g) to the solution.

-

Add 1-bromo-3-methoxypropane (1.7 mL) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 24 hours.

-

After 24 hours, remove the heat source and allow the mixture to cool to room temperature.

-

Remove the acetonitrile solvent under reduced pressure (e.g., using a rotary evaporator).

-

Perform a liquid-liquid extraction on the residue using diethyl ether (30 mL x 4).

-

Wash the combined organic layers with a saturated NaCl aqueous solution (40 mL).

-

Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄).

-

Filter the mixture to remove the drying agent.

-

Evaporate the solvent to dryness.

-

Purify the resulting crude product by column chromatography (using CH₂Cl₂ as the eluent) to yield the final product.[7]

Expected Outcome: This protocol is reported to yield approximately 2.66 g (97% yield) of this compound.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Application in Drug Development: The Aliskiren Connection

The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of Aliskiren.[1][2][7] Aliskiren is a potent, orally available, non-peptide direct renin inhibitor used for the treatment of hypertension.[7] It represents a significant therapeutic advancement as the first in its class of antihypertensive drugs.[7]

The consistent, high-purity supply of this bromo-benzene derivative is a cornerstone for the pharmaceutical industry to produce Aliskiren hemifumarate, the active pharmaceutical ingredient (API).[1][8] The molecular structure of the intermediate provides a foundational scaffold onto which further chemical complexity is built to arrive at the final drug molecule. Its guaranteed purity of NLT 99.5% is essential to ensure the efficacy and safety of the final drug product, as impurities can have a significant negative impact on reaction outcomes and patient health.[1][8]

Role in Pharmaceutical Supply Chain

Caption: Role as a precursor in Aliskiren synthesis.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the compound's integrity.

-

Hazard Classification: The compound is classified as harmful if swallowed (Acute toxicity - Oral, Category 4).[3] The corresponding GHS pictogram is GHS07 (Exclamation Mark), with the signal word "Warning" and hazard statement H302.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses or a face shield are required.[9][10]

-

Hand Protection: Wear suitable protective gloves. Gloves should be inspected before use and disposed of properly after.[9][10]

-

Skin and Body Protection: Protective clothing or a full suit is necessary to prevent skin contact.[9][10]

-

Respiratory Protection: In case of dust or aerosol generation, a dust respirator should be used.[9]

-

-

Handling Procedures:

-

All handling should be performed in a well-ventilated area, preferably under a local exhaust hood.[9]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not eat, drink, or smoke when using this product.[3]

-

Wash hands and face thoroughly after handling.[9]

-

In case of accidental release, sweep the material into an airtight container, avoiding dust dispersion.[9]

-

-

Storage Conditions:

-

First Aid Measures:

-

If Swallowed: Rinse mouth and get medical advice/attention.[9]

-

If on Skin: Wash with plenty of water. If irritation occurs, seek medical attention.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]

-

If Inhaled: Remove the victim to fresh air.[9]

-

Disposal of the substance must be in accordance with all federal, state, and local regulations, typically involving incineration in a licensed facility.[9]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling molecule for pharmaceutical progress. Its well-defined physicochemical properties and reliable synthesis route make it an ideal precursor for complex API manufacturing. Its indispensable role in the production of Aliskiren highlights the critical importance of high-purity intermediates in the development of life-saving therapeutics. Adherence to strict safety and handling protocols is essential for harnessing its capabilities responsibly.

References

-

Chemsrc. CAS#:173336-76-0 | this compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of this compound. [Link]

-

Pharmaceuticals Synthesis. Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. [Link]

-

FAQ. What are the applications of 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene?. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Pharmaceuticals Synthesis. High Purity this compound: A Key Intermediate in Pharmaceutical Synthesis. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 173336-76-0 [sigmaaldrich.com]

- 5. This compound | 173336-76-0 [sigmaaldrich.com]

- 6. This compound | 173336-76-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Page loading... [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. CAS#:173336-76-0 | this compound | Chemsrc [chemsrc.com]

- 10. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical intermediates, certain molecules distinguish themselves through their critical role in the synthesis of life-altering medications. 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene is one such compound, a key building block in the production of Aliskiren, the first in a class of drugs known as direct renin inhibitors for the treatment of hypertension.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, safety considerations, and its pivotal role in pharmaceutical manufacturing.

Core Physical and Chemical Properties

This compound is a substituted aromatic ether. Its chemical structure, featuring a brominated benzene ring with methoxy and methoxypropoxy side chains, makes it a versatile intermediate in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 173336-76-0 | [1] |

| Molecular Formula | C11H15BrO3 | [3] |

| Molecular Weight | 275.14 g/mol | [3] |

| Appearance | White to light yellow powder or crystalline solid. | [4] |

| Melting Point | 34.0 to 38.0 °C | |

| Boiling Point | 308.8 °C at 760 mmHg | [4] |

| Density | 1.313 g/cm³ | [4] |

| Solubility | Soluble in Methanol, sparingly soluble in water. | [3] |

| Flash Point | 124.4 °C | [4] |

Synthesis and Mechanism

The synthesis of this compound is a straightforward Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by nucleophilic substitution with an alkyl halide.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is as follows[5]:

Materials:

-

5-bromo-2-methoxyphenol

-

Acetonitrile (CH3CN)

-

Potassium iodide (KI)

-

Potassium carbonate (K2CO3)

-

1-bromo-3-methoxypropane

-

Diethyl ether (Et2O)

-

Saturated sodium chloride (NaCl) aqueous solution

-

Magnesium sulfate (MgSO4)

-

Dichloromethane (CH2Cl2)

Procedure:

-

In a 50 mL round-bottom flask, dissolve 2.03 g of 5-bromo-2-methoxyphenol in 25 mL of acetonitrile.

-

To the solution, add 3.32 g of potassium iodide and 4.17 g of potassium carbonate.

-

Add 1.7 mL of 1-bromo-3-methoxypropane to the reaction mixture.

-

Heat the mixture to reflux and maintain for 24 hours.

-

After cooling, remove the acetonitrile by rotary evaporation.

-

Extract the residue with four 30 mL portions of diethyl ether.

-

Wash the combined organic layers with 40 mL of saturated aqueous sodium chloride solution.

-

Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography using dichloromethane as the eluent to yield 2.66 g (97% yield) of this compound.[5]

Synthesis Workflow

Caption: Williamson ether synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

NMR Spectroscopy

-

¹H NMR (CDCl₃, 600MHz, TMS): δ 7.02-7.00 (m, 2H), 6.72 (d, J = 8.3Hz, 1H), 4.08 (t, J = 6.5Hz, 2H), 3.82 (s, 3H), 3.55 (t, J = 6.1Hz, 2H), 3.34 (s, 3H), 2.11-2.07 (m, 2H).[5]

-

¹³C NMR (100MHz, CDCl₃): δ 149.25, 148.66, 123.40, 116.40, 112.95, 112.65, 69.02, 66.21, 58.60, 56.06, 29.41.[5]

Application in Drug Development: The Synthesis of Aliskiren

The primary and most significant application of this compound is as a key intermediate in the synthesis of Aliskiren.[1][4] Aliskiren is a potent, orally active, non-peptide inhibitor of the enzyme renin, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[2][5]

The synthesis of Aliskiren is a multi-step process, and this compound provides the core aromatic fragment of the final drug molecule.[8][9] The bromo- and methoxy-substituted benzene ring is a common motif in many pharmacologically active compounds.

Role in the Aliskiren Synthesis Pathway

Caption: Simplified role of the title compound in the Aliskiren synthesis pathway.

Potential for Further Applications

While its role in Aliskiren synthesis is well-established, the structural features of this compound suggest its potential utility in other areas of drug discovery and organic synthesis. Bromo-substituted aryl ethers are valuable precursors for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functionalities. This makes them attractive starting materials for the synthesis of libraries of compounds for screening against various biological targets.[10] The methoxy and methoxypropoxy groups can also influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[11]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.[12]

-

Storage: Store in a cool, dry, and well-ventilated area. Keep container tightly closed.

Conclusion

This compound is a fundamentally important intermediate in the pharmaceutical industry, primarily due to its indispensable role in the synthesis of the antihypertensive drug Aliskiren. Its well-defined physical and chemical properties, coupled with a robust and high-yielding synthesis, make it a valuable tool for medicinal chemists and process development scientists. Beyond its current primary application, its chemical structure holds potential for the development of novel therapeutics, underscoring the continued importance of such key building blocks in the advancement of medicine.

References

[4] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of this compound. Retrieved from [Link]

[1] Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

[5] What are the applications of 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene? - FAQ. (n.d.). Retrieved from [Link]

[8] Kim, D., et al. (2011). The development of a complementary pathway for the synthesis of aliskiren. Organic & Biomolecular Chemistry, 9(13), 4793-4801.

[9] Hanessian, S., Guesné, S., & Chénard, E. (2010). Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension. Organic letters, 12(8), 1816–1819.

[7] NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

[2] PubChem. (n.d.). Aliskiren. National Center for Biotechnology Information. Retrieved from [Link]

[6] NIST. (n.d.). Benzene, 1-bromo-2,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

[10] Al-Harrasi, A., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1453.

[11] Chiriță, C., et al. (2022). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. International Journal of Molecular Sciences, 23(19), 11849.

Sources

- 1. innospk.com [innospk.com]

- 2. Aliskiren | C30H53N3O6 | CID 5493444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Benzene, 1-bromo-2,4-dimethoxy- [webbook.nist.gov]

- 7. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]

- 8. The development of a complementary pathway for the synthesis of aliskiren - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene(173336-76-0) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, a key chemical intermediate. The information presented is curated for professionals in organic synthesis and pharmaceutical development, offering detailed insights into its chemical properties, synthesis, and significant applications.

Section 1: Core Chemical Identity and Properties

This compound, identified by the CAS Number 173336-76-0, is a substituted benzene derivative with the molecular formula C₁₁H₁₅BrO₃. Its molecular weight is 275.14 g/mol .[1] This compound plays a crucial role as a precursor in the synthesis of complex organic molecules, most notably in the pharmaceutical industry.[2]

Physicochemical Data

The physical and chemical properties of a compound are fundamental to its handling, application in synthesis, and safety considerations. Below is a summary of the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅BrO₃ | |

| Molecular Weight | 275.14 g/mol | [1] |

| CAS Number | 173336-76-0 | [2] |

| Appearance | White to light yellow crystalline solid or liquid mixture.[2] | [2] |

| Boiling Point | 308.8 °C at 760 mmHg | [2] |

| Density | 1.313 g/cm³ | [2] |

| Flash Point | 124.4 °C | [2] |

| Solubility | Sparingly soluble in water, soluble in Methanol. | |

| Storage Temperature | 2-8°C, sealed in a dry environment. |

Structural Information

The molecular structure consists of a benzene ring substituted with a bromine atom, a methoxy group, and a 3-methoxypropoxy group. This specific arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

Section 2: Synthesis Protocol

The synthesis of this compound is a critical process for ensuring a high-purity supply for pharmaceutical manufacturing. A common and effective method involves the reaction of 5-bromo-2-methoxyphenol with 1-bromo-3-methoxypropane.[3]

Experimental Methodology

The following protocol is based on established laboratory procedures.[3]

Materials:

-

5-bromo-2-methoxyphenol

-

Acetonitrile (CH₃CN)

-

Potassium Iodide (KI)

-

Potassium Carbonate (K₂CO₃)

-

1-bromo-3-methoxypropane

-

Diethyl ether (Et₂O)

-

Saturated Sodium Chloride (NaCl) aqueous solution

-

Magnesium Sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂) for column chromatography

Procedure:

-

In a 50mL round-bottom flask, dissolve 2.03g of 5-bromo-2-methoxyphenol in 25mL of acetonitrile.

-

To the solution, add 3.32g of Potassium Iodide and 4.17g of Potassium Carbonate.

-

Add 1.7mL of 1-bromo-3-methoxypropane to the reaction mixture.

-

Heat the mixture and reflux for 24 hours.

-

After reflux, remove the acetonitrile by evaporation.

-

Extract the residue with 30mL of diethyl ether four times.

-

Wash the combined ether extracts with 40mL of saturated NaCl aqueous solution.

-

Dry the organic layer over magnesium sulfate, filter, and evaporate to dryness.

-

Purify the crude product by column chromatography using dichloromethane as the eluent to obtain this compound.

This procedure has been reported to yield the final product in high purity (97% yield).[3]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Section 3: Key Applications in Drug Development

The primary and most significant application of this compound is its role as a fundamental precursor in the synthesis of Aliskiren.[2] Aliskiren is a direct renin inhibitor used for the treatment of hypertension.[3] The specific chemical structure of this bromo-compound is pivotal for constructing the core of the Aliskiren molecule.

Beyond its established use in Aliskiren synthesis, its structure lends itself to broader applications in organic synthesis. It can serve as a versatile starting material or intermediate for creating a variety of complex organic molecules, making it valuable for custom synthesis projects and exploratory research in drug discovery.[2] It can also be used to prepare alexiclone intermediates.[4]

Section 4: Safety and Handling

This compound is classified as harmful if swallowed (Acute toxicity - Oral, Category 4).[5]

Hazard Statements:

-

H302: Harmful if swallowed.[5]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.

Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6] Handling should be performed in a well-ventilated area to prevent inhalation.[6]

Section 5: Conclusion

This compound is a chemical intermediate of high importance, particularly within the pharmaceutical industry. Its well-defined physicochemical properties and established synthesis protocols enable its consistent production for the manufacturing of critical medications like Aliskiren. A thorough understanding of its chemical characteristics, synthesis, and safety protocols is essential for researchers and drug development professionals who utilize this compound in their work.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of this compound. [Link]

-

Pharmaceutical Technology. Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. [Link]

-

Chemsrc. CAS#:173336-76-0 | this compound. [Link]

-

FAQ. What are the applications of 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene?. [Link]

Sources

A Technical Guide to the Structural Elucidation of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene

Abstract

This comprehensive technical guide details the systematic methodology for the unambiguous structural elucidation of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS No. 173336-76-0), a key chemical intermediate in pharmaceutical synthesis, notably as a precursor to Aliskiren.[1][2][3] This document provides an in-depth, protocol-driven approach intended for researchers, analytical scientists, and professionals in drug development. By integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and a full suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, we present a self-validating workflow that moves from foundational molecular formula confirmation to the precise assignment of every atom within the molecular architecture. The causality behind each analytical choice is explained, emphasizing a strategy where each piece of spectroscopic data synergistically builds upon the last to create an undeniable structural proof.

Introduction

The precise molecular structure of a chemical entity is the bedrock of its function, reactivity, and safety profile. For a compound like this compound, its role as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) necessitates absolute certainty in its structural identity.[1] Any ambiguity, such as isomeric impurities, could have profound consequences on the efficacy and safety of the final drug product.

This guide eschews a simple recitation of data, instead adopting the perspective of a senior scientist to walk the reader through the logical process of structure determination. We will begin by forming a molecular hypothesis based on the compound's name and then systematically test and prove this hypothesis using an array of modern analytical techniques. The core of this process lies in the powerful, combined application of Mass Spectrometry, for molecular weight and elemental composition; Infrared Spectroscopy, for functional group identification; and the unparalleled detail of NMR spectroscopy, to map the intricate covalent framework of the molecule.

Chapter 1: Molecular Hypothesis and Foundational Analysis

Before any analysis, we establish a hypothesis based on the compound's nomenclature.

-

Proposed Structure: this compound

-

Molecular Formula: From the name and structure, we deduce a molecular formula of C₁₁H₁₅BrO₃.

-

Molecular Weight: The calculated monoisotopic mass is 274.0205 g/mol , and the average molecular weight is 275.14 g/mol .[4]

-

Degree of Unsaturation (DoU): Using the formula DoU = C + 1 - (H/2) - (X/2) + (N/2), where X is a halogen, we calculate: DoU = 11 + 1 - (15/2) - (1/2) + 0 = 12 - 8 = 4. This DoU of 4 is consistent with a substituted benzene ring (3 double bonds + 1 ring).

This initial assessment provides a clear, testable model. Our analytical goal is to generate empirical data that validates each component of this hypothesis: the molecular formula, the presence of the aromatic ring and ether functional groups, and the specific 1, 2, 4-substitution pattern.

Chapter 2: Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is the first line of analytical inquiry, serving the critical purpose of confirming the molecular weight and elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Mass Range: Scan a mass range from m/z 50 to 500.

-

Data Analysis: Determine the accurate mass of the most intense ion in the molecular ion cluster and analyze the isotopic pattern.

Data Interpretation and Validation

The primary objective is to observe the molecular ion peak and, crucially, to validate the presence of a single bromine atom. Bromine has two abundant isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), which results in a characteristic isotopic pattern for any bromine-containing fragment.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z (C₁₁H₁₆⁷⁹BrO₃⁺) | Calculated m/z (C₁₁H₁₆⁸¹BrO₃⁺) | Key Feature |

|---|

| [M+H]⁺ | 275.0281 | 277.0260 | A pair of peaks of nearly 1:1 intensity, separated by ~2 Da. |

The observation of this distinct "doublet" at the predicted m/z provides powerful evidence for both the molecular formula and the presence of one bromine atom, thus validating our initial hypothesis. Aromatic ethers are also known to produce prominent molecular ions due to the stability of the benzene ring.[5][6]

Fragmentation Analysis

While HRMS confirms the formula, fragmentation patterns offer clues to the structure. The major fragmentation of aromatic ethers occurs at the β-bond to the aromatic ring.[5][6]

Diagram 1: Predicted ESI-MS Fragmentation Pathway A Graphviz diagram illustrating the primary fragmentation of the protonated molecule.

Chapter 3: Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective technique for identifying the key functional groups predicted by our molecular hypothesis.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample (or a single drop if liquid) directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Data Interpretation and Validation

The IR spectrum should confirm the presence of an aromatic ring and ether linkages, while also showing characteristic C-H stretches.

Table 2: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

|---|---|---|---|

| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch | Confirms aromatic ring |

| ~2950-2850 | Medium-Strong | Aliphatic C-H Stretch | Confirms -CH₂, -CH₃ groups |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending | Confirms aromatic ring |

| ~1250 | Strong | Aryl-Alkyl Ether C-O Stretch | Confirms Ar-O-R linkage |

| ~1100 | Strong | Aliphatic Ether C-O Stretch | Confirms R-O-R linkage |

| ~800-880 | Strong | C-H Out-of-plane bend | Suggests 1,2,4-trisubstitution |

The presence of strong C-O stretching bands around 1250 cm⁻¹ and 1100 cm⁻¹ is highly diagnostic for the two distinct ether environments (aryl and aliphatic). This data provides direct evidence for the core functional groups of the molecule.

Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework. A suite of experiments is required for an unambiguous assignment.[7]

Diagram 2: NMR Structure Elucidation Workflow A flowchart outlining the logical progression of NMR experiments.

¹H NMR Spectroscopy: Proton Environment and Connectivity

This experiment reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

-

Aromatic Region (δ 6.5-7.5 ppm): We predict three signals for the three aromatic protons. Based on the 1,2,4-substitution pattern, we expect:

-

A doublet (~7.2 ppm, J ≈ 2.5 Hz) for H6, coupled only to H5 (meta-coupling).

-

A doublet of doublets (~7.0 ppm, J ≈ 8.5, 2.5 Hz) for H5, coupled to H3 (ortho) and H6 (meta).

-

A doublet (~6.8 ppm, J ≈ 8.5 Hz) for H3, coupled only to H5 (ortho).

-

-

Aliphatic Ether Region (δ 3.5-4.5 ppm):

-

A triplet (~4.1 ppm, 2H) for the -O-CH₂ -CH₂-CH₂-OCH₃ group, deshielded by the aromatic ring's oxygen.

-

A triplet (~3.6 ppm, 2H) for the -CH₂-CH₂-CH₂ -OCH₃ group.

-

-

Methoxy Groups (δ 3.0-4.0 ppm):

-

A singlet (~3.9 ppm, 3H) for the aromatic methoxy group (-OCH₃ ).

-

A singlet (~3.4 ppm, 3H) for the terminal methoxy group of the propoxy chain (-OCH₃ ).

-

-

Aliphatic Chain (δ 1.8-2.2 ppm):

-

A quintet (~2.1 ppm, 2H) for the central -CH₂-CH₂ -CH₂- group, split by its four neighbors into a quintet.

-

¹³C{¹H} NMR Spectroscopy: Carbon Skeleton

This experiment determines the number of chemically distinct carbon atoms.

Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C spectrum.

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

-

Aromatic Region (δ 110-160 ppm): We expect 6 distinct signals for the 6 aromatic carbons. The carbons attached to oxygen (C1, C2) will be downfield, while the carbon attached to bromine (C4) will be upfield relative to unsubstituted benzene.

-

Aliphatic Ether Region (δ 55-70 ppm): We predict 5 signals corresponding to the two methoxy carbons and the three unique carbons of the propoxy chain.

2D NMR: COSY (Correlation Spectroscopy)

COSY reveals which protons are coupled to each other (typically through 2 or 3 bonds).[8][9]

Protocol:

-

Use the same sample.

-

Run a standard COSY-45 or DQF-COSY experiment.

Expected Correlations:

-

A strong correlation between the aromatic protons at H3 and H5.

-

A weaker correlation between H5 and H6 (meta-coupling).

-

A clear correlation path along the propoxy chain: H -CH₂-O(Ar) ↔ H -CH₂-CH₂ ↔ H -CH₂-OCH₃. This is critical for confirming the propoxy fragment.

2D NMR: HSQC (Heteronuclear Single Quantum Coherence)

HSQC creates a map correlating each proton signal to the carbon atom it is directly attached to.[10] This is the definitive step for assigning protonated carbons.

Protocol:

-

Use the same sample.

-

Run a standard phase-sensitive HSQC experiment.

Expected Correlations:

-

Each proton signal (except for exchangeable protons, which are not present here) will show a cross-peak to its corresponding carbon signal on the ¹³C axis. For example, the singlet at ~3.9 ppm will correlate to a carbon signal at ~56 ppm, assigning that pair as the aromatic OCH₃ group.

2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is the final piece of the puzzle, revealing correlations between protons and carbons that are 2 or 3 bonds away.[8][10] This experiment connects the molecular fragments.

Protocol:

-

Use the same sample.

-

Run a standard HMBC experiment, optimized for a long-range coupling constant of ~8 Hz.

Key Expected Correlations for Structure Assembly:

-

Aromatic Methoxy to Ring: The protons of the aromatic methoxy group (~3.9 ppm) should show a correlation to the C1 carbon (~150 ppm).

-

Propoxy Chain to Ring: The protons of the Ar-O-CH₂ group (~4.1 ppm) must show a correlation to the C2 carbon (~148 ppm). This is the critical link that confirms the propoxy group is attached at position 2.

-

Intra-Ring Correlations: Protons H3, H5, and H6 will show various 2- and 3-bond correlations to the aromatic carbons, confirming their positions relative to the substituents. For example, H6 should show a correlation to C4 (the brominated carbon) and C2.

Diagram 3: Key HMBC Correlations for Structural Confirmation A diagram highlighting the crucial long-range H-C correlations that piece the molecule together.

Summary of Spectroscopic Data

The combination of these experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

Table 3: Consolidated (Predicted) NMR Assignments for this compound in CDCl₃

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Integration | Key HMBC Correlations |

|---|---|---|---|---|---|

| 1 | ~150.5 | - | - | - | H-3, H-5, Ar-OCH₃ |

| 2 | ~148.0 | - | - | - | H-3, ArO-CH₂ - |

| 3 | ~113.0 | ~6.8 | d | 1H | C-1, C-2, C-4, C-5 |

| 4 | ~114.5 | - | - | - | H-3, H-5, H-6 |

| 5 | ~124.0 | ~7.0 | dd | 1H | C-1, C-3, C-4, C-6 |

| 6 | ~116.0 | ~7.2 | d | 1H | C-2, C-4, C-5 |

| Ar-OC H₃ | ~56.5 | ~3.9 | s | 3H | C-1 |

| ArO-C H₂- | ~69.0 | ~4.1 | t | 2H | C-2, -C H₂-CH₂- |

| -CH₂-C H₂-CH₂- | ~29.5 | ~2.1 | p | 2H | ArO-C H₂-, -C H₂-OCH₃ |

| -C H₂-OCH₃ | ~67.0 | ~3.6 | t | 2H | -CH₂-C H₂-, -OC H₃ |

| -OC H₃ | ~59.0 | ~3.4 | s | 3H | -C H₂-OCH₃ |

Chapter 5: Final Structure Confirmation and Conclusion

The collective evidence provides an unequivocal confirmation of the proposed structure:

-

HRMS confirmed the molecular formula C₁₁H₁₅BrO₃ and the presence of a single bromine atom.

-

IR Spectroscopy identified the required functional groups: an aromatic ring, aryl-alkyl ether, and aliphatic ether moieties.

-

¹H and ¹³C NMR confirmed the correct number of proton and carbon environments.

-

COSY established the proton-proton connectivity within the aromatic ring and, critically, along the 3-methoxypropoxy side chain.

-

HSQC linked each proton directly to its attached carbon.

-

HMBC provided the final, definitive long-range correlations that connected the methoxy group to C1 and the 3-methoxypropoxy group to C2 of the 4-brominated benzene ring.

The data are internally consistent and corroborate each other at every step, fulfilling the requirement of a self-validating system. This rigorous, multi-technique approach ensures the highest level of confidence in the structural assignment of this compound, a standard essential for its application in pharmaceutical manufacturing and research.

References

-

NIST. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of this compound. Retrieved from [Link]

-

Organic Spectroscopy International. (2015). Mass Spectrum of Ethers. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

-

Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(9), 611-622. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University Department of Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). PubChem Database. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene | 173336-76-0 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 6. GCMS Section 6.13 [people.whitman.edu]

- 7. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

Spectral Data Analysis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene: A Technical Guide

This technical guide provides a detailed analysis of the expected spectral data for 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, a key intermediate in the synthesis of pharmaceuticals such as Aliskiren.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The presented analysis is based on established spectroscopic principles and data from structurally analogous compounds, providing a robust framework for the characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound possesses a 1,2,4-trisubstituted benzene ring, a structural motif that gives rise to characteristic patterns in its NMR spectra. The presence of ether functionalities and a bromine atom will be evident in its IR and mass spectra. Understanding these spectral signatures is crucial for confirming the identity and purity of the compound during synthesis and quality control processes.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the aromatic and aliphatic protons. The aromatic region for a 1,2,4-trisubstituted benzene ring can be complex, but predictable based on the electronic effects of the substituents.[3][4][5]

Experimental Protocol: Acquiring ¹H NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.10 | d | 1H | Ar-H |

| ~ 6.95 | d | 1H | Ar-H |

| ~ 6.85 | dd | 1H | Ar-H |

| ~ 4.10 | t | 2H | O-CH ₂-CH₂ |

| ~ 3.85 | s | 3H | Ar-OCH ₃ |

| ~ 3.60 | t | 2H | CH₂-CH ₂-O |

| ~ 3.40 | s | 3H | O-CH ₃ |

| ~ 2.10 | p | 2H | CH₂-CH ₂-CH₂ |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 6.8-7.2 ppm): The three aromatic protons will appear as a set of coupled signals. The exact splitting pattern can be complex but is characteristic of a 1,2,4-trisubstituted system.[4] The proton ortho to the bromine will likely be the most downfield, while the proton between the two ether groups will be the most upfield due to the electron-donating effect of the oxygen atoms.

-

Aliphatic Region (δ 2.0-4.2 ppm):

-

The two methylene groups attached to oxygen atoms (O-CH₂) are expected to be triplets around δ 4.10 and 3.60 ppm, respectively, due to coupling with the adjacent methylene group.

-

The central methylene group of the propoxy chain (-CH₂-CH₂-CH₂-) will appear as a pentet (or multiplet) around δ 2.10 ppm.

-

The two methoxy groups will each appear as sharp singlets. The aromatic methoxy protons are expected around δ 3.85 ppm, while the aliphatic methoxy protons will be slightly more upfield, around δ 3.40 ppm.

-

Figure 2: Predicted ¹H NMR correlation diagram for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

Experimental Protocol: Acquiring ¹³C NMR Spectra

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 75 MHz or higher field NMR spectrometer is recommended.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

-

Processing: Fourier transform the FID, phase correct, and reference the spectrum.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | Ar-C-O |

| ~ 150 | Ar-C-O |

| ~ 125 | Ar-C-H |

| ~ 118 | Ar-C-H |

| ~ 115 | Ar-C-Br |

| ~ 114 | Ar-C-H |

| ~ 71 | O-C H₂-CH₂ |

| ~ 68 | CH₂-C H₂-O |

| ~ 59 | O-C H₃ |

| ~ 56 | Ar-OC H₃ |

| ~ 30 | CH₂-C H₂-CH₂ |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Region (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The two carbons attached to oxygen will be the most downfield. The carbon bearing the bromine atom will also have a characteristic chemical shift. The chemical shifts of substituted anisoles are well-documented and can be used for prediction.[6][7][8]

-

Aliphatic Region (δ 30-75 ppm): The five aliphatic carbons will give rise to five signals. The carbons of the methylene groups attached to oxygen will be in the δ 60-75 ppm range. The central methylene carbon will be the most upfield of the propoxy chain carbons. The two methoxy carbons will appear as distinct signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Acquiring IR Spectra

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (if liquid at room temperature) or as a KBr pellet (if solid).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1000 | C-O stretch | Ether |

| 850-750 | C-H bend (out-of-plane) | 1,2,4-trisubstituted benzene |

| ~ 600 | C-Br stretch | Bromoalkane |

Interpretation of the IR Spectrum

-

The presence of both aromatic and aliphatic C-H stretching vibrations will be evident.[9][10][11][12][13]

-

Strong absorptions in the 1250-1000 cm⁻¹ region are characteristic of the C-O stretching of the ether linkages.

-

The pattern of C-H out-of-plane bending in the 850-750 cm⁻¹ region can provide confirmation of the 1,2,4-trisubstitution pattern of the benzene ring.[13]

-

A weaker absorption around 600 cm⁻¹ may be observed for the C-Br stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Acquiring Mass Spectra

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Electron Impact (EI) is a common ionization method that causes fragmentation.

-

Analysis: A mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 290/292 | Molecular ion (M⁺) peak, showing the isotopic pattern for one bromine atom. |

| 275/277 | Loss of a methyl group (-CH₃). |

| 203/205 | Loss of the 3-methoxypropoxy group (-OCH₂CH₂CH₂OCH₃). |

| 187/189 | Cleavage of the ether bond, resulting in the bromomethoxybenzene fragment. |

| 107 | Loss of bromine from the bromomethoxybenzene fragment. |

Interpretation of the Mass Spectrum

-

The molecular ion peak should be observed at m/z 290 and 292 with approximately equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.

-

Common fragmentation pathways for ethers include cleavage of the C-O bond and loss of alkyl groups.[14][15] The loss of the entire 3-methoxypropoxy side chain is a likely fragmentation pathway.

-

Fragmentation of the bromoanisole core will also occur, leading to characteristic fragments.

Figure 3: Predicted key fragmentation pathways for this compound in mass spectrometry.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive characterization of this compound. The predicted spectral data and their interpretations presented in this guide offer a solid foundation for the identification and quality assessment of this important pharmaceutical intermediate. The detailed protocols and explanations of the underlying principles are intended to empower researchers to confidently analyze and interpret their own experimental data.

References

-

How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives - YouTube. (2023, September 26). Retrieved from [Link]

-

13 c nmr studies: viii. 13 c spectra of some substituted anisoles. Canadian Journal of Chemistry. (1967). Retrieved from [Link]

-

Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers. Canadian Journal of Chemistry. (1974). Retrieved from [Link]

-

VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry. (1967). Retrieved from [Link]

-

4-Bromoanisole (C7H7OBr) properties. Chemical Entities of Biological Interest (ChEBI). (n.d.). Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

-

4-Bromoanisole. PubChem. (n.d.). Retrieved from [Link]

-

H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) - YouTube. (2024, June 4). Retrieved from [Link]

-

High resolution NMR spectra of some tri-substituted benzenes. (1962). Proceedings of the Indian Academy of Sciences - Section A, 55(6), 329-338. Retrieved from [Link]

-

4-Bromoanisole. SpectraBase. (n.d.). Retrieved from [Link]

-

Nuclear Magnetic Resonance Spectra of 1,2,3- and 1,2,4- Tribromobenzenes. Journal of the Physical Society of Japan. (1968). Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

-

15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. (2023, September 20). Retrieved from [Link]

-

15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Common HNMR Patterns. Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. (n.d.). Retrieved from [Link]

-

4-Bromoanisole - Optional[ATR-IR] - Spectrum. SpectraBase. (n.d.). Retrieved from [Link]

-

4-Bromoanisole. Wikipedia. (n.d.). Retrieved from [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). Retrieved from [Link]

-

13 C and 1 H NMR spectra for the reactant and products of labeled... ResearchGate. (n.d.). Retrieved from [Link]

-

Identification, characterization and synthesis of potential impurities of Aliskiren Hemifumarate, an antihypertensive drug. ResearchGate. (2014, June). Retrieved from [Link]

-

High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. (2025, August 10). Retrieved from [Link]

-

mass spectra - fragmentation patterns. Chemguide. (n.d.). Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (n.d.). Retrieved from [Link]

-

Conformational analysis of aliskiren, a potent renin inhibitor, using high-resolution nuclear magnetic resonance and molecular dynamics simulations. PubMed. (2011, September 26). Retrieved from [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. (n.d.). Retrieved from [Link]

-

1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2021, December 10). Retrieved from [Link]

-

Molecular peaks of bromide compounds[3]. ResearchGate. (n.d.). Retrieved from [Link]

-

Video: NMR Spectroscopy of Benzene Derivatives. JoVE. (2025, May 22). Retrieved from [Link]

-

(PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. (n.d.). Retrieved from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. (2014, April 2). Retrieved from [Link]

-

Spectrofluorimetric determination of aliskiren in tablets and spiked human plasma through derivatization with dansyl chloride. PubMed. (n.d.). Retrieved from [Link]

-

Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor. PubMed. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. ias.ac.in [ias.ac.in]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. scienceready.com.au [scienceready.com.au]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene

<

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, including chemical shift environments, spin-spin coupling, and integration. We present a detailed, peak-by-peak assignment, supported by established spectroscopic principles and data from analogous structures. Furthermore, this guide includes a standardized protocol for acquiring high-quality ¹H NMR data and a logical workflow for structural elucidation, ensuring both scientific integrity and practical applicability.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in organic chemistry.[1] For a molecule such as this compound (Molecular Formula: C₁₁H₁₅BrO₃, Molecular Weight: 275.14 g/mol ), ¹H NMR provides precise information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. This guide will deconstruct the predicted ¹H NMR spectrum of this molecule, offering a rationale for the expected chemical shifts, signal multiplicities, and integration values that collectively act as a unique molecular fingerprint.

Molecular Structure and Proton Environments:

The structure of this compound contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. For clarity, the protons are labeled alphabetically in Figure 1.

Figure 1. Chemical structure of this compound with proton environments labeled A through G.

Figure 1. Chemical structure of this compound with proton environments labeled A through G.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is interpreted by analyzing three key features for each signal: chemical shift (δ), integration, and multiplicity (splitting pattern).

The Aromatic Region (δ 6.5–7.5 ppm)

The benzene ring is trisubstituted, giving rise to three distinct signals for the aromatic protons (Hₐ, Hₑ, and Hբ). The chemical shifts in this region are influenced by the electronic effects of the substituents: the two electron-donating alkoxy groups (-OCH₃ and -OR) and the electron-withdrawing bromine atom.[2]

-

Hₐ (Position 3): This proton is ortho to both the -OCH₃ and -O(CH₂)₃OCH₃ groups. These groups are strongly electron-donating, causing increased electron density (shielding) at the ortho and para positions.[2] However, its position between two bulky alkoxy groups may also be subject to steric effects. We predict its signal to appear as a doublet.

-

Hₑ (Position 5): This proton is meta to the -OCH₃ group and ortho to the bromine atom. The bromine atom exerts a deshielding effect. It is also para to the -O(CH₂)₃OCH₃ group, which is shielding. The interplay of these effects determines its final chemical shift. This proton has two neighbors, Hₐ and Hբ, but the coupling to Hբ (meta-coupling) will be much smaller than the coupling to Hₐ (ortho-coupling). Therefore, it is expected to appear as a doublet of doublets.[3][4]

-

Hբ (Position 6): This proton is para to the -OCH₃ group and meta to both the bromine and the -O(CH₂)₃OCH₃ groups. It is expected to be the most upfield of the aromatic protons due to the strong shielding effect from the para-methoxy group. It will appear as a doublet due to coupling with Hₑ.[3]

Coupling Constants (J): In aromatic systems, the magnitude of the coupling constant is diagnostic of the proton-proton relationship.[5]

-

Para coupling (⁵J): Typically <1 Hz and often not resolved.[3]

The Aliphatic Ether Region (δ 3.0–4.5 ppm)

This region contains the signals for the two methoxy groups and the three methylene groups of the propoxy chain. The chemical shifts are dictated by the proximity of electronegative oxygen atoms, which deshield the adjacent protons.

-

Hₒ (Ar-OCH₃): The protons of the methoxy group directly attached to the aromatic ring are expected to appear as a sharp singlet. Their chemical shift typically falls in the range of 3.7-4.0 ppm.[9]

-

Hₒ (Propoxy Chain -OCH₂-): The methylene protons (H₂) adjacent to the aromatic ring's ether oxygen are the most deshielded of the chain protons due to the direct attachment to the oxygen and the influence of the aromatic ring. They will appear as a triplet, split by the neighboring Hₖ protons.

-

Hₖ (-CH₂-): These central methylene protons of the propoxy chain will be split by protons on both adjacent carbons (Hₒ and Hₘ). This will result in a complex multiplet, often appearing as a pentet or quintet.

-

Hₘ (-CH₂OCH₃): These methylene protons are adjacent to the terminal methoxy group's oxygen. They will appear as a triplet, split by the neighboring Hₖ protons.

-

Hₙ (Terminal -OCH₃): The protons of the terminal methoxy group will appear as a singlet, typically slightly upfield compared to an aromatic methoxy group, around 3.3-3.6 ppm.[9][10]

Summary of Predicted ¹H NMR Data

The predicted assignments for the ¹H NMR spectrum of this compound are summarized in the table below.

| Label | Assignment | Integration | Multiplicity | Predicted δ (ppm) | Coupling Constant (J, Hz) |

| Hₐ | Ar-H (C3) | 1H | d | ~6.95 | ³J = ~8.5 Hz |

| Hₑ | Ar-H (C5) | 1H | dd | ~7.10 | ³J = ~8.5 Hz, ⁴J = ~2.5 Hz |

| Hբ | Ar-H (C6) | 1H | d | ~6.85 | ⁴J = ~2.5 Hz |

| Hₒ | Ar-OCH₃ | 3H | s | ~3.85 | - |

| Hₒ | -O-CH₂ -CH₂- | 2H | t | ~4.10 | ³J = ~6.5 Hz |

| Hₖ | -CH₂-CH₂ -CH₂- | 2H | p | ~2.05 | ³J = ~6.5 Hz |

| Hₘ | -CH₂ -OCH₃ | 2H | t | ~3.60 | ³J = ~6.5 Hz |

| Hₙ | -OCH₃ (terminal) | 3H | s | ~3.35 | - |

Note: Predicted chemical shifts (δ) are estimates based on typical values for similar functional groups and may vary depending on solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, p = pentet.

Experimental Protocol for Data Acquisition

To ensure the acquisition of a high-fidelity, quantitative ¹H NMR spectrum, the following protocol should be implemented. This self-validating system prioritizes accuracy and reproducibility.

A. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃), a common solvent for non-polar to moderately polar organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

B. Spectrometer Setup and Parameters:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

Set the following acquisition parameters, which are crucial for obtaining reliable data:[11][12][13]

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is appropriate.

-

Pulse Width: Use a 30° flip angle to allow for a shorter relaxation delay.[11]

-

Acquisition Time (AQ): Set to 3-4 seconds to ensure good digital resolution.[11][13]

-

Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for survey spectra. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.[1]

-

Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): A range of -2 to 12 ppm is sufficient to cover the signals of the compound and the TMS reference.

-

Logical Workflow for Structural Confirmation

The process of confirming the molecular structure from the ¹H NMR spectrum follows a logical, step-by-step analysis. This workflow ensures that all pieces of spectral evidence are integrated to support the proposed structure.

Caption: Workflow for structural elucidation using ¹H NMR data.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A detailed analysis of the chemical shifts, integration values, and coupling constants allows for the unambiguous assignment of every proton in the molecule. The distinct patterns in both the aromatic and aliphatic regions—specifically the doublet of doublets and two doublets of the 1,2,4-trisubstituted ring, and the two singlets and triplet-pentet-triplet system of the alkoxy chains—serve as a robust confirmation of the compound's identity. By following the rigorous experimental protocol outlined, researchers can reliably obtain high-quality data to validate this structure with confidence.

References

-

Drmac, D. & Novak, P. (2008). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 73(17), 6884–6887. [Link]

-

Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

-

Hoyt, D. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]

-

Boston University Chemical Instrumentation Center. (n.d.). Basic NMR Concepts. Retrieved from [Link]

-

ACD/Labs. (2025). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. ACD/Labs NMR Software. Retrieved from [Link]

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

-

Integrated Molecular Structure Education and Research Center (IMSERC). (n.d.). The Acquisition Parameters. Northwestern University. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Dharmatti, S. S., et al. (1961). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 54(6), 331-339. [Link]

-

Bruker. (2008). 1H Acquisition Period. IMSERC. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]

Sources

- 1. sites.bu.edu [sites.bu.edu]

- 2. youtube.com [youtube.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. homework.study.com [homework.study.com]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. acdlabs.com [acdlabs.com]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

- 13. chem.libretexts.org [chem.libretexts.org]

13C NMR analysis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene

An In-Depth Technical Guide to the 13C NMR Analysis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene

Introduction

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy remains one of the most powerful and definitive techniques in the arsenal of the modern chemist for the structural elucidation of organic molecules.[1][2] Unlike 1H NMR, which provides insights into the proton framework, 13C NMR directly probes the carbon skeleton of a molecule.[3] Its key advantages include a wide chemical shift range (typically 0-220 ppm), which minimizes signal overlap, and the direct observation of all unique carbon environments, including quaternary centers.[4][5]

This guide provides a comprehensive, in-depth analysis of this compound, a molecule featuring a diverse range of carbon environments—from a substituted aromatic ring to aliphatic ether chains. We will deconstruct the molecule's structure, predict its 13C NMR spectrum with reasoned justifications, and outline a robust experimental protocol for acquiring and validating the spectral data. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy and seek to deepen their understanding of spectral interpretation and experimental design.

Foundational Principles of 13C NMR Spectroscopy

A 13C NMR spectrum provides two primary pieces of information: the number of signals and their chemical shifts (δ).

-

Number of Signals: The number of distinct peaks in a broadband proton-decoupled 13C NMR spectrum corresponds directly to the number of chemically non-equivalent carbon atoms in the molecule.[4] Carbons in different electronic environments will resonate at different frequencies, while carbons that are equivalent by symmetry will produce a single, combined signal.

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is its chemical shift. This value is highly sensitive to the electronic environment of the carbon nucleus.[6] Key influencing factors include:

-

Hybridization: The chemical shift increases as the s-character of the carbon atom's hybridization increases (sp3 < sp < sp2). Aromatic and alkene sp2 carbons typically resonate between 100-160 ppm, while sp3 carbons are found in the upfield region of 0-90 ppm.[7][8]

-

Electronegativity: The presence of nearby electronegative atoms (e.g., oxygen, bromine) deshields the carbon nucleus, causing its signal to shift downfield (to a higher ppm value).[4] This effect is strongest on the carbon directly attached (α-carbon) and diminishes with distance.

-

To simplify spectra and enhance sensitivity, 13C NMR is almost universally performed with broadband proton decoupling . This technique irradiates all proton frequencies, collapsing the C-H spin-spin coupling and causing all carbon signals to appear as singlets.[4][6] It also provides a sensitivity boost through the Nuclear Overhauser Effect (NOE).[9]

Structural Analysis of this compound

To predict the 13C NMR spectrum, we must first identify all unique carbon atoms in the molecule. The structure lacks any element of symmetry, meaning all 11 carbon atoms are chemically non-equivalent and should produce 11 distinct signals.

The structure is broken down into three key fragments for analysis: the substituted benzene ring, the methoxy group, and the 3-methoxypropoxy side chain. The carbon atoms are systematically numbered for unambiguous assignment.

Caption: Labeled structure of this compound.

Predicted 13C NMR Spectrum and Signal Assignment

Based on established chemical shift ranges and the electronic effects of the substituents, we can predict the approximate chemical shift for each of the 11 unique carbons. The electronegative oxygen and bromine atoms are expected to exert the most significant influence on the chemical shifts of adjacent carbons. Ether carbons, for instance, typically absorb in the 50 to 80 ppm range.[10]

| Carbon Label | Predicted δ (ppm) | Predicted Multiplicity (DEPT) | Rationale |

| C4 | 110 - 115 | C (Quaternary) | Aromatic carbon directly bonded to bromine. The "heavy atom effect" of bromine can cause a slight upfield shift compared to other halogenated aromatics. |

| C1 | 150 - 155 | C (Quaternary) | Aromatic carbon bonded to the highly electronegative methoxy oxygen. Deshielded. |

| C2 | 148 - 152 | C (Quaternary) | Aromatic carbon bonded to the 3-methoxypropoxy oxygen. Deshielded. |

| C6 | 115 - 120 | CH (Methine) | Aromatic methine carbon ortho to the C1-methoxy group. |

| C5 | 118 - 123 | CH (Methine) | Aromatic methine carbon meta to both ether groups and ortho to the bromine. |

| C3 | 125 - 130 | CH (Methine) | Aromatic methine carbon para to the C1-methoxy group and ortho to the bromine. |

| C7 | 55 - 60 | CH3 (Methyl) | Methyl carbon of the C1-methoxy group. Directly attached to an oxygen atom. |

| C8 | 68 - 73 | CH2 (Methylene) | Methylene carbon of the propoxy chain directly attached to the aromatic ring's oxygen. |

| C10 | 65 - 70 | CH2 (Methylene) | Methylene carbon of the propoxy chain directly attached to the terminal methoxy's oxygen. |

| C11 | 58 - 62 | CH3 (Methyl) | Terminal methyl carbon of the 3-methoxypropoxy group. |

| C9 | 28 - 33 | CH2 (Methylene) | Central methylene carbon of the propoxy chain, shielded relative to the other CH2 groups. |

Advanced Technique: DEPT for Spectral Validation

While the broadband decoupled spectrum confirms the number of unique carbons, it does not differentiate between methyl (CH3), methylene (CH2), methine (CH), and quaternary (C) carbons. Distortionless Enhancement by Polarization Transfer (DEPT) is an essential set of experiments for this purpose, providing a robust method for validating our assignments.[11][12]

The DEPT experiment is typically run in two main modes:

-

DEPT-90: This spectrum exclusively shows signals for CH (methine) carbons.[7]

-

DEPT-135: This spectrum shows CH and CH3 signals as positive peaks and CH2 signals as negative (inverted) peaks.[7][13]

Quaternary carbons are absent from all DEPT spectra. By comparing the broadband decoupled spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively assign the multiplicity of every carbon signal.[11]

Caption: Workflow for carbon multiplicity assignment using DEPT spectroscopy.

Experimental Protocol for Data Acquisition

Adherence to a meticulous experimental protocol is paramount for acquiring high-quality, reproducible 13C NMR data.

Sample Preparation

The goal of sample preparation is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[14]

-

Solvent Selection: The primary criterion is sample solubility.[15] For this compound, deuterated chloroform (CDCl3) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relative volatility.[16][17] If solubility is an issue, deuterated acetone (acetone-d6) or dimethyl sulfoxide (DMSO-d6) can be considered.[15] The deuterated solvent provides the deuterium lock signal required by the spectrometer for field stabilization.[18]

-

Concentration: For a standard 13C NMR experiment on a modern 400-600 MHz spectrometer, dissolve 15-30 mg of the solid sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[19]

-